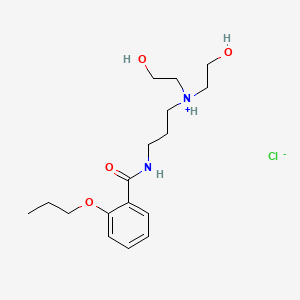
N-(3-(Bis(2-hydroxyethyl)amino)propyl)-o-propoxybenzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE is a chemical compound with the molecular formula C17H29ClN2O4. It has an average mass of 360.876 Da and a monoisotopic mass of 360.181580 Da . This compound is known for its unique structure, which includes hydroxyethyl and propoxybenzoyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE typically involves the reaction of 2-hydroxyethylamine with 3-(2-propoxybenzoylamino)propyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or potassium cyanide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE involves its interaction with specific molecular targets and pathways. The hydroxyethyl and propoxybenzoyl groups allow the compound to bind to proteins and enzymes, modulating their activities. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
3-[Bis(2-hydroxyethyl)amino]propyl-triethoxysilane: A similar compound used in the functionalization of nanoporous silica and as a coupling agent in various applications.
N-(3-Triethoxysilylpropyl)diethanolamine: Another related compound with applications in surface modification and as a crosslinking agent.
Uniqueness
BIS(2-HYDROXYETHYL)-[3-[(2-PROPOXYBENZOYL)AMINO]PROPYL]AZANIUM CHLORIDE stands out due to its unique combination of hydroxyethyl and propoxybenzoyl groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
78128-69-5 |
|---|---|
Molecular Formula |
C17H29ClN2O4 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-[3-[(2-propoxybenzoyl)amino]propyl]azanium;chloride |
InChI |
InChI=1S/C17H28N2O4.ClH/c1-2-14-23-16-7-4-3-6-15(16)17(22)18-8-5-9-19(10-12-20)11-13-21;/h3-4,6-7,20-21H,2,5,8-14H2,1H3,(H,18,22);1H |
InChI Key |
KJBDRVPNJCNKGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NCCC[NH+](CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



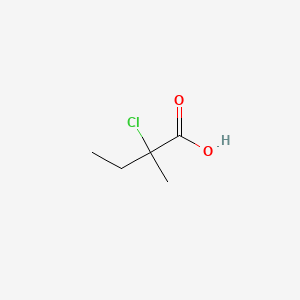



![N-[2,9,10,14-Tetrakis[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3-heptadecenyl]acetamide](/img/structure/B13804115.png)
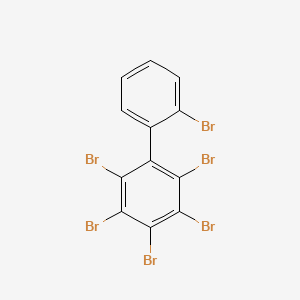
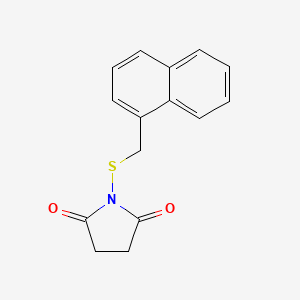
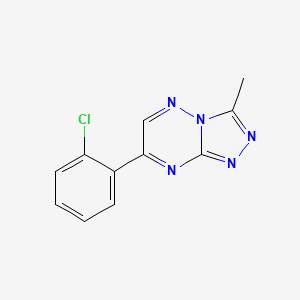
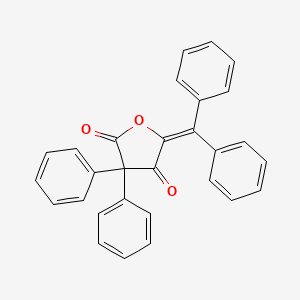

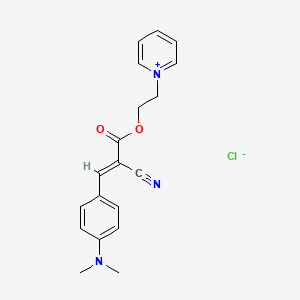
![3H-[1,4]Diazepino[1,2-a]benzimidazole](/img/structure/B13804145.png)

